molecular formula C24H17F3N6O2S B4337894 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4337894
M. Wt: 510.5 g/mol
InChI Key: QBAHETPVTMWCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as difluoromethyl, fluorophenyl, and pyrazolo[1,5-a]pyrimidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly used reagents include organometallic compounds, halogenating agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-fluorophenyl)-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N6O2S/c1-11-29-23-19(14-3-2-4-18(14)36-23)24(35)32(11)31-22(34)15-10-28-33-17(20(26)27)9-16(30-21(15)33)12-5-7-13(25)8-6-12/h5-10,20H,2-4H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAHETPVTMWCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)F)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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